molecular formula C13H13N5O2 B11451100 N-(3-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(3-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11451100
M. Wt: 271.27 g/mol
InChI Key: SCWLBTFRELSMEP-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar microwave-assisted methods. Additionally, the use of reusable catalysts, such as Schiff base zinc complexes supported on magnetite nanoparticles, has been explored to enhance the efficiency and sustainability of the process . These catalysts facilitate the reaction under mild conditions and allow for easy recovery and reuse, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced at specific positions on the triazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

N-(3-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for various enzymes, including JAK1, JAK2, and PHD-1, by binding to their active sites and preventing their normal function . This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, inflammation, and metabolism, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

N-(3-methylphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C13H13N5O2/c1-8-3-2-4-9(5-8)16-12(20)10-6-11(19)17-13-14-7-15-18(10)13/h2-5,7,10H,6H2,1H3,(H,16,20)(H,14,15,17,19)

InChI Key

SCWLBTFRELSMEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC(=O)NC3=NC=NN23

Origin of Product

United States

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